2-Formyl-5-phenylphenol
Overview
Description
2-Formyl-5-phenylphenol is an organic compound with the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol . This compound is characterized by the presence of both a formyl group (-CHO) and a phenyl group attached to a phenol ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formyl-5-phenylphenol can be synthesized through various methods. One common approach involves the formylation of phenylphenol derivatives. The Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), is often employed for this purpose . Another method involves the Suzuki-Miyaura coupling reaction, which utilizes boronic acids and palladium catalysts to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. The Vilsmeier-Haack reaction is favored for its high yield and relatively simple reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-5-phenylphenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: HNO3 for nitration, SO3 for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed:
Oxidation: 2-Carboxy-5-phenylphenol.
Reduction: 2-Hydroxymethyl-5-phenylphenol.
Substitution: Various substituted phenols depending on the electrophile used
Scientific Research Applications
2-Formyl-5-phenylphenol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Research into its potential as a pharmaceutical intermediate for drug development is ongoing.
Industry: It is utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Formyl-5-phenylphenol involves its interaction with various molecular targets. The formyl group can form Schiff bases with amines, which are important in biological systems for enzyme inhibition and protein modification . The phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
- 3-Formylphenylboronic Acid
- 4-Formylphenylboronic Acid
- 2-Phenylphenol
Comparison: 2-Formyl-5-phenylphenol is unique due to the presence of both a formyl and a phenyl group on the phenol ring, which imparts distinct reactivity and binding properties compared to its analogs . For instance, 3-Formylphenylboronic Acid and 4-Formylphenylboronic Acid are primarily used in Suzuki-Miyaura coupling reactions, whereas this compound finds broader applications in organic synthesis and biological studies .
Properties
IUPAC Name |
2-hydroxy-4-phenylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPFIHPHEGDBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468870 | |
Record name | 2-hydroxy-4-phenylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35664-67-6 | |
Record name | 2-hydroxy-4-phenylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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